

# TQB3616 Administration in Animal Studies: Application Notes and Protocols

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#### Introduction

TQB3616 is a novel, orally bioavailable, and selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1][2] These kinases are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and a decrease in tumor cell proliferation.[1][3] TQB3616 has demonstrated potent antitumor activity in preclinical studies, particularly in hormone receptor-positive (HR+) breast cancer models.[4][5] It has been shown to be more potent than other CDK4/6 inhibitors like abemaciclib in certain xenograft models, causing significant tumor regression.[4] This document provides detailed application notes and protocols for the administration of TQB3616 in animal studies based on available preclinical data.

### **Mechanism of Action**

TQB3616 selectively inhibits CDK4 and CDK6, which in turn prevents the phosphorylation of the retinoblastoma protein (Rb).[1][6] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. This leads to G1 phase arrest and suppression of tumor cell proliferation.[1] Some studies also suggest that TQB3616 can promote apoptosis in cancer cells.[4][5]

## Data Presentation In Vivo Efficacy of TQB3616 in Xenograft Models

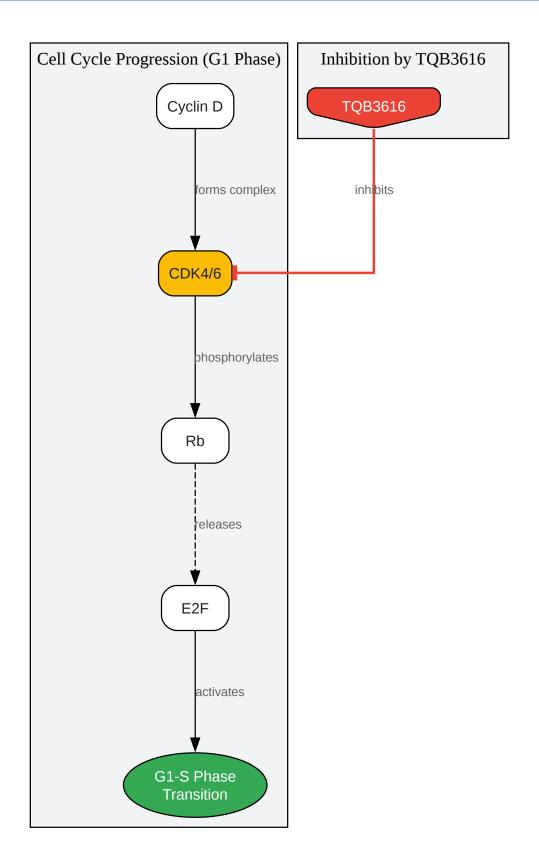


Animal Model	Cancer Type	Treatment	Dosage	Tumor Growth Inhibition (TGI)	Reference
MCF-7 CDX	Breast Cancer	TQB3616	7.5 mg/kg	60%	[2]
MCF-7 CDX	Breast Cancer	TQB3616	15 mg/kg	93%	[2]
MCF-7 CDX	Breast Cancer	Palbociclib	20 mg/kg	52%	[2]
MCF-7 CDX	Breast Cancer	Palbociclib	40 mg/kg	80%	[2]
MCF-7 CDX	Breast Cancer	LY2835219	7.5 mg/kg	45%	[2]
MCF-7 CDX	Breast Cancer	LY2835219	15 mg/kg	76%	[2]
MCF-7 Xenograft	Breast Cancer	TQB3616	50 mg/kg/day	Superior to Abemaciclib	[7]
MCF-7 Xenograft	Breast Cancer	Abemaciclib	50 mg/kg/day	-	[7]
LU-01-0393 PDX	Lung Cancer	TQB3616	35 mg/kg	65%	[2]

CDX: Cell-Derived Xenograft; PDX: Patient-Derived Xenograft

### **Signaling Pathway**





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TQB3616 inhibits CDK4/6, preventing Rb phosphorylation and G1-S transition.



### **Experimental Protocols**

## Protocol 1: Evaluation of In Vivo Antitumor Efficacy in a Breast Cancer Xenograft Model

This protocol is based on studies using the MCF-7 cell-derived xenograft model.[2][7]

- 1. Materials and Reagents
- TQB3616
- Vehicle for formulation (e.g., 0.5% carboxymethylcellulose sodium or as described below)
- MCF-7 human breast cancer cell line
- Female immunodeficient mice (e.g., BALB/c nude or NOD-SCID), 6-8 weeks old
- Matrigel
- Cell culture medium (e.g., DMEM with 10% FBS)
- Calipers
- Anesthesia
- 2. Animal Model Development
- Culture MCF-7 cells according to standard protocols.
- Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10<sup>7</sup> cells/mL.
- Subcutaneously inject 0.1 mL of the cell suspension into the flank of each mouse.
- Monitor tumor growth regularly. Once tumors reach a mean volume of 100-200 mm<sup>3</sup>, randomize the animals into treatment and control groups.
- 3. Formulation of TQB3616 for Oral Administration Note: The precise formulation for TQB3616 used in the cited preclinical studies is not detailed. The following is a general protocol for



preparing a suspension for oral administration.

- Weigh the required amount of TQB3616 powder.
- Prepare the vehicle solution. A commonly used vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water with 0.1% (v/v) Tween 80.
- Gradually add the TQB3616 powder to the vehicle while vortexing or stirring to ensure a uniform suspension.
- Prepare the formulation fresh daily before administration.
- 4. Drug Administration
- Administer TQB3616 or vehicle to the respective groups via oral gavage.
- Dosages from preclinical studies include 7.5 mg/kg, 15 mg/kg, and 50 mg/kg, administered once daily.[2][7]
- The treatment duration can vary, for example, for 21 or 33 consecutive days.
- 5. Monitoring and Endpoints
- Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
- Monitor the body weight of the animals as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors.
- Tumors can be weighed and processed for further analysis (e.g., Western blot, immunohistochemistry).

## Protocol 2: Western Blot Analysis of Rb Phosphorylation in Tumor Tissue

This protocol is to verify the in vivo mechanism of action of TQB3616.[2]



- 1. Materials and Reagents
- Excised tumor tissue from Protocol 1
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-GAPDH (or other loading control)
- HRP-conjugated secondary antibody
- Chemiluminescence substrate
- 2. Sample Preparation
- Homogenize the excised tumor tissue in ice-cold RIPA buffer.
- Centrifuge the lysate at high speed at 4°C to pellet cellular debris.
- Collect the supernatant and determine the protein concentration using a BCA assay.
- 3. Western Blotting
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.



- Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system.
- Strip the membrane and re-probe for total Rb and a loading control to normalize the results.

### **Experimental Workflow**



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Workflow for in vivo efficacy testing of TQB3616 in a xenograft model.

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